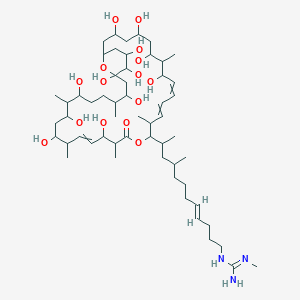

Amycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amycin B is a type of aminoglycoside antibiotic that is produced by the Streptomyces species of bacteria. It is commonly used as a broad-spectrum antibiotic in the treatment of bacterial infections. This compound is a potent antibiotic that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

Applications De Recherche Scientifique

Genomic Insights

- Genetic Characteristics in Phylogeny and Metabolism : Amycolatopsis mediterranei, utilized for the production of rifamycin, plays a vital role in antimycobacterial therapy. The genomic study of A. mediterranei U32 shows distinct metabolic characteristics evolved via adaptation to diverse ecological niches, contributing to extensive antibiotic synthesis processes (Zhao et al., 2010).

Antibiotic Production

- Rifamycin B Production : Research on Amycolatopsis mediterranei S699, which produces rifthis compound, an important antibiotic, provides insights into the genetic basis of its production. The complete genome sequence of A. mediterranei S699 has been reported, which is crucial for understanding the biosynthesis of rifthis compound (Verma et al., 2011).

Novel Natural Analogs

- Discovery of Amycins A and B : Two novel natural niphimycin analogs, amycins A and B, were isolated from the culture broth of Streptomyces sp. DSM 3816. These compounds represent significant advancements in the field of antibiotic discovery (Grabley et al., 1990).

Biotechnological Optimization

- Optimization of Rifthis compound Fermentation : Machine learning approaches like Genetic Algorithm and Neighborhood Analysis were used to optimize the medium composition for Rifthis compound production, significantly improving productivity. This showcases the integration of biotechnology and computational methods in antibiotic production (Bapat & Wangikar, 2004).

Antibiotic and Peptide Synthesis

- Nonribosomal Synthesis of Cyclic Lipopeptides : Bacillus amyloliquefaciens FZB42, capable of suppressing plant pathogenic organisms, synthesizes antibiotics like bacillomycin D through nonribosomal peptide synthetases. Understanding these mechanisms is crucial for developing biocontrol agents (Koumoutsi et al., 2004).

Propriétés

Numéro CAS |

129313-99-1 |

|---|---|

Formule moléculaire |

C56H101N3O15 |

Poids moléculaire |

1056.4 g/mol |

Nom IUPAC |

1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine |

InChI |

InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21? |

Clé InChI |

PPUSZMZQPGFMIJ-HURQSWDASA-N |

SMILES isomérique |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |

SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

SMILES canonique |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

Synonymes |

amycin B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)

![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)